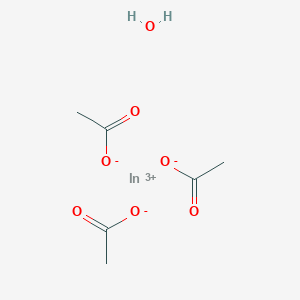
Indium(III) acetate xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) acetate xhydrate is a chemical compound with the formula (CH₃CO₂)₃In · xH₂O. It is a white, hygroscopic powder that is soluble in water, acetic acid, and mineral acids . This compound is used in various scientific and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) acetate xhydrate can be synthesized by reacting indium or triethylindium with frozen acetic acid . The reaction typically involves the following steps:
- Dissolving indium metal in acetic acid.
- Allowing the reaction to proceed at low temperatures to form indium(III) acetate.
- Hydrating the resulting compound to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: Indium(III) acetate xhydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to indium metal under specific conditions.
Substitution: It can participate in substitution reactions with other carboxylic acids to form different indium carboxylates.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Involves reacting with other carboxylic acids under controlled temperatures.
Major Products Formed:
Indium oxide: from oxidation.
Indium metal: from reduction.
Various indium carboxylates: from substitution reactions.
Scientific Research Applications
Indium(III) acetate xhydrate is used in a wide range of scientific research applications, including:
Chemistry: As a catalyst in the intermolecular radical addition of organic iodides to electron-deficient alkenes.
Biology: In the synthesis of indium-containing compounds for biological studies.
Medicine: As a precursor for radiopharmaceuticals and in photodynamic therapy.
Industry: In the production of solar cell materials such as CuInS₂ and indium phosphide quantum dots.
Mechanism of Action
The mechanism of action of indium(III) acetate xhydrate varies depending on its application. In biological systems, indium(III) complexes emit Auger electrons, which can cause damage to cellular components, making them useful in cancer treatment and imaging . The compound interacts with molecular targets such as DNA and proteins, leading to various biological effects.
Comparison with Similar Compounds
- Indium(III) nitrate
- Indium(III) chloride
- Indium(III) acetylacetonate
- Indium(III) oxide
Comparison: Indium(III) acetate xhydrate is unique due to its solubility in water and acetic acid, making it versatile for various applications. Unlike indium(III) nitrate and indium(III) chloride, which are primarily used in inorganic synthesis, this compound is more commonly used in organic reactions and as a catalyst . Its ability to form different indium carboxylates through substitution reactions also sets it apart from other indium compounds.
Properties
Molecular Formula |
C6H11InO7 |
|---|---|
Molecular Weight |
309.97 g/mol |
IUPAC Name |
indium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 |
InChI Key |
SQICIVBFTIHIQQ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(morpholin-4-yl)-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12500453.png)
![N-[4-(acetylamino)phenyl]-2-(3-cyano-1H-indol-1-yl)acetamide](/img/structure/B12500454.png)
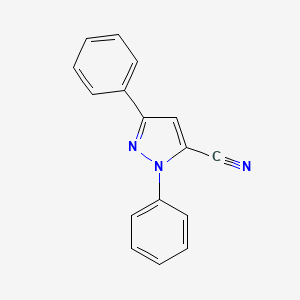
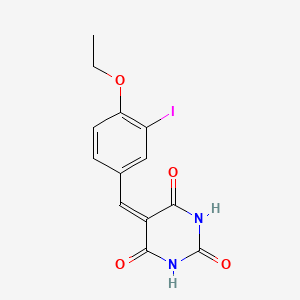
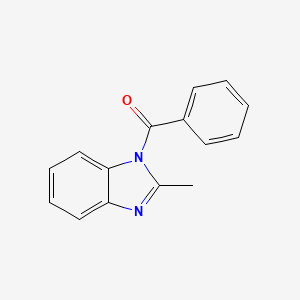
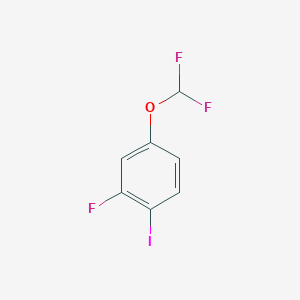

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12500491.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;hydrochloride](/img/structure/B12500499.png)
![1-(Tert-butoxycarbonyl)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12500500.png)
![Methyl 3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500505.png)
![(8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid](/img/structure/B12500507.png)
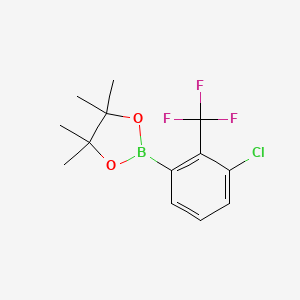
![2-[(4-Fluorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B12500512.png)
